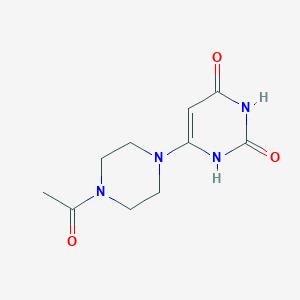
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Pyrimidinones, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Pyrimidinones can be synthesized from 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of pyrimidinones is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Applications De Recherche Scientifique
Antiviral Applications
Research into pyrimidine derivatives, including those related to 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, has demonstrated significant antiviral properties. For instance, derivatives have been synthesized for the evaluation of their antiviral activities against viruses like Hepatitis A (HAV) and Herpes simplex virus type-1 (HSV-1). Such studies underscore the potential of pyrimidine derivatives in contributing to antiviral pharmacotherapy, providing a foundation for the development of new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Antimicrobial Applications
The scope of research also extends to the antimicrobial efficacy of pyrimidine derivatives. Investigations have shown moderate activity of these compounds against bacterial strains such as S. aureus, E. coli, and B. subtilis. This indicates a promising avenue for the development of novel antimicrobial agents based on the pyrimidine structure, potentially leading to new treatments for bacterial infections (Vlasov et al., 2022).
Herbicidal Activities
Research into the utility of pyrimidine-2,4(1H,3H)-dione compounds in agriculture has revealed their potential as herbicides. Specifically, compounds synthesized with the pyrimidine base have shown good herbicidal activity against various plants, such as Brassica napus, at certain concentrations. This suggests the potential of these derivatives in developing new herbicidal formulations, contributing to agricultural pest management strategies (Huazheng, 2013).
Optical and Nonlinear Optical Applications
The exploration of pyrimidine derivatives for their optical properties has unveiled their potential in nonlinear optical (NLO) applications. Studies have focused on the synthesis and characterization of pyrimidine-based compounds for their ability to exhibit significant NLO properties. This opens up possibilities for their use in NLO device fabrications, which are crucial for various technological applications, including telecommunications and information processing (Mohan et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-2-4-14(5-3-13)8-6-9(16)12-10(17)11-8/h6H,2-5H2,1H3,(H2,11,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCVPNXBWBEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



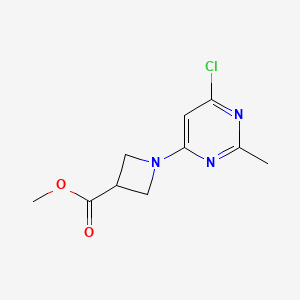
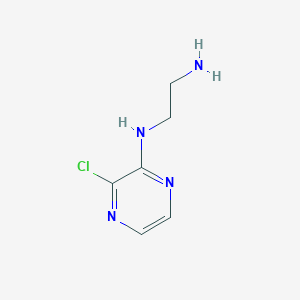

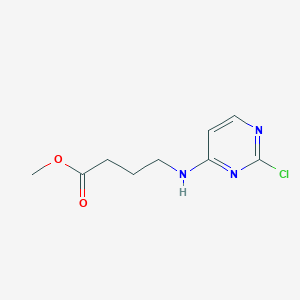

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
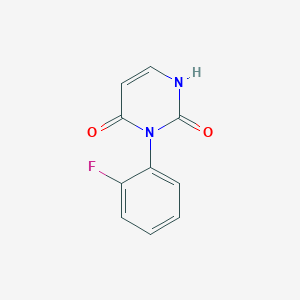
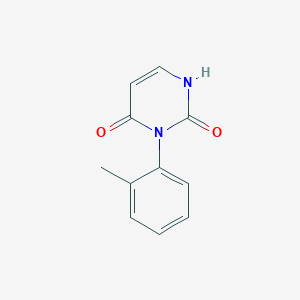
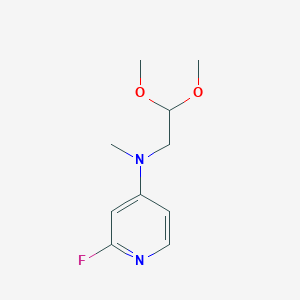
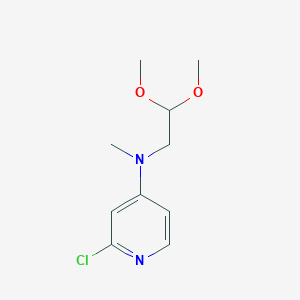

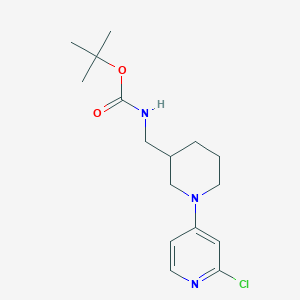
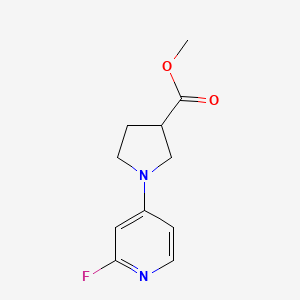
![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)